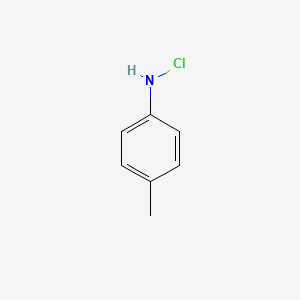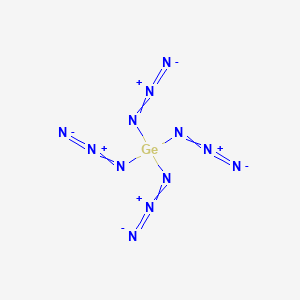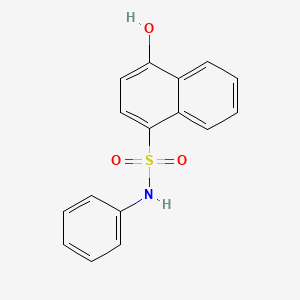
4-Hydroxy-N-phenylnaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-N-phenylnaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and polymers. This compound is characterized by the presence of a hydroxyl group, a phenyl group, and a sulfonamide group attached to a naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-phenylnaphthalene-1-sulfonamide can be achieved through several methods. One common method involves the reaction of 4-hydroxy-1-naphthalenesulfonic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.
Another method involves the direct sulfonation of 4-hydroxy-1-naphthol followed by the reaction with aniline. This method requires careful control of reaction conditions to ensure the selective formation of the desired sulfonamide.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation and amination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial production also emphasizes the use of environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-N-phenylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-N-phenylnaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-N-phenylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. The compound’s hydroxyl and phenyl groups also contribute to its binding affinity and specificity for the target enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-1-naphthalenesulfonic acid: Lacks the phenyl group, resulting in different chemical properties and applications.
N-Phenyl-1-naphthylamine: Lacks the sulfonamide group, leading to different biological activities.
Sulfanilamide: Contains a sulfonamide group but lacks the naphthalene ring, resulting in different chemical and biological properties.
Uniqueness
4-Hydroxy-N-phenylnaphthalene-1-sulfonamide is unique due to the combination of its hydroxyl, phenyl, and sulfonamide groups attached to a naphthalene ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
60626-88-2 |
|---|---|
Molekularformel |
C16H13NO3S |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
4-hydroxy-N-phenylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H13NO3S/c18-15-10-11-16(14-9-5-4-8-13(14)15)21(19,20)17-12-6-2-1-3-7-12/h1-11,17-18H |
InChI-Schlüssel |
UCAILNMMKPDALX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Imidazo[4,5-d]-1,2,3-triazin-4-one, 3,5-dihydro-3-hydroxy-](/img/structure/B14617807.png)
![N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14617810.png)
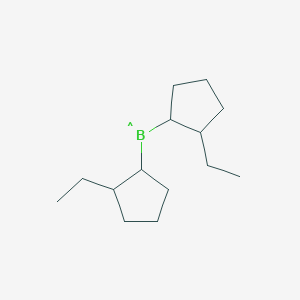
![3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14617820.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine](/img/structure/B14617822.png)

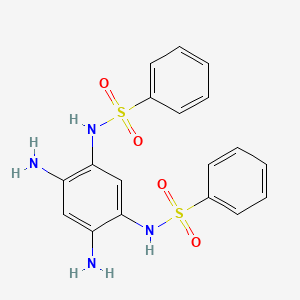

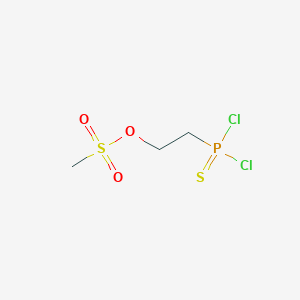

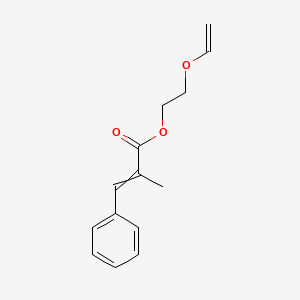
![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
